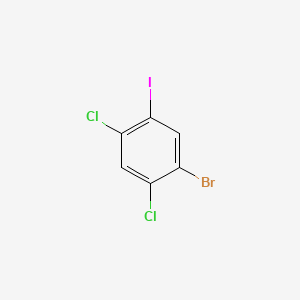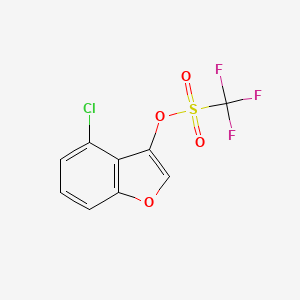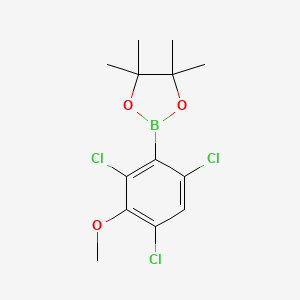
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is an organic compound that features a tert-butyl group, a dimethylsilyl group, and a phenylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The resultant intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to an amine under reducing conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylcarbamates.
Applications De Recherche Scientifique
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for phenols and amines in organic synthesis.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of drug candidates and intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate involves the protection of reactive hydroxyl or amine groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The carbamate group can be cleaved under acidic or basic conditions to release the free phenol or amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)aniline): Similar structure but with an aniline group instead of a carbamate.
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde): Similar structure but with a benzaldehyde group instead of a carbamate.
Uniqueness
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is unique due to its dual protective groups, which provide both steric and electronic protection to the phenyl ring. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C18H31NO3Si |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
tert-butyl N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]carbamate |
InChI |
InChI=1S/C18H31NO3Si/c1-17(2,3)22-16(20)19-15-11-9-14(10-12-15)13-21-23(7,8)18(4,5)6/h9-12H,13H2,1-8H3,(H,19,20) |
Clé InChI |
AGPUEAZWIOEVRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




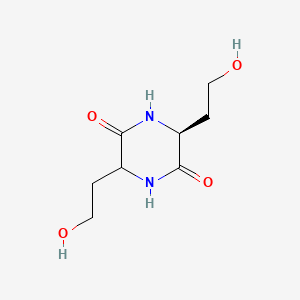
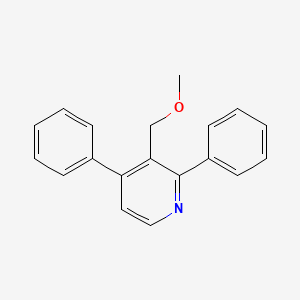
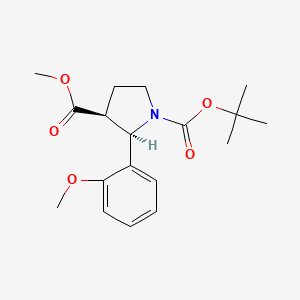
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)


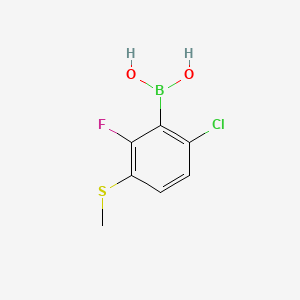
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
